molecular formula C20H21N3O6S2 B2656870 3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1209096-38-7

3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2656870
CAS No.: 1209096-38-7
M. Wt: 463.52
InChI Key: ATBIYELPECEQFS-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:

    Formation of the Benzo[d]oxazol-2(3H)-one Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Spirocyclic Moiety: The spirocyclic structure can be synthesized by reacting a suitable diamine with a cyclic ether, followed by sulfonylation with thiophene-2-sulfonyl chloride.

    Coupling Reactions: The final step involves coupling the spirocyclic intermediate with the benzo[d]oxazol-2(3H)-one core using a suitable linker, often under conditions that promote nucleophilic substitution or amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophen-2-ylsulfonyl group can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The oxo group in the benzo[d]oxazol-2(3H)-one core can be reduced to a hydroxyl group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the spirocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thiophen-2-ylsulfonyl group.

    Hydroxyl Derivatives: From reduction of the oxo group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its spirocyclic structure offers interesting possibilities for the synthesis of novel materials and catalysts.

Biology and Medicine

In biological and medicinal research, 3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, and advanced materials. Its unique properties might also make it useful in the design of specialty chemicals and functional polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors through its oxo and sulfonyl groups, potentially inhibiting or modulating their activity. The spirocyclic structure might also allow it to fit into unique binding sites, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Such as spirooxindoles and spirocyclic lactams, which also feature a spirocyclic core but differ in their functional groups and overall structure.

    Benzo[d]oxazol-2(3H)-one Derivatives: Compounds like 2-aminobenzoxazole and its derivatives, which share the benzo[d]oxazol-2(3H)-one core but lack the spirocyclic and sulfonyl groups.

Uniqueness

What sets 3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one apart is its combination of a spirocyclic structure with a benzo[d]oxazol-2(3H)-one core and a thiophen-2-ylsulfonyl group. This unique combination of features could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[2-oxo-2-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S2/c24-17(14-22-15-4-1-2-5-16(15)29-19(22)25)21-9-7-20(8-10-21)23(11-12-28-20)31(26,27)18-6-3-13-30-18/h1-6,13H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBIYELPECEQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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